molecular formula C19H22FN3O3 B11267181 Ethyl 4-(cyclohexylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Ethyl 4-(cyclohexylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B11267181
M. Wt: 359.4 g/mol
InChI Key: UHJAHNHOGUJIRB-UHFFFAOYSA-N
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Description

Ethyl 4-(cyclohexylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexylamino group, a fluorophenyl group, and a dihydropyridazine core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(cyclohexylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dihydropyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydropyridazine ring.

    Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with the dihydropyridazine intermediate.

    Attachment of the Cyclohexylamino Group: This step involves the reaction of the intermediate with cyclohexylamine under controlled conditions to introduce the cyclohexylamino group.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(cyclohexylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides, amines, and alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 4-(cyclohexylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or activator of specific biological pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(cyclohexylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(cyclohexylamino)-1-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
  • Ethyl 4-(cyclohexylamino)-1-(4-bromophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
  • Ethyl 4-(cyclohexylamino)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Uniqueness

Ethyl 4-(cyclohexylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to the presence of the fluorophenyl group, which imparts specific electronic and steric properties

Properties

Molecular Formula

C19H22FN3O3

Molecular Weight

359.4 g/mol

IUPAC Name

ethyl 4-(cyclohexylamino)-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate

InChI

InChI=1S/C19H22FN3O3/c1-2-26-19(25)18-16(21-14-6-4-3-5-7-14)12-17(24)23(22-18)15-10-8-13(20)9-11-15/h8-12,14,21H,2-7H2,1H3

InChI Key

UHJAHNHOGUJIRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NC2CCCCC2)C3=CC=C(C=C3)F

Origin of Product

United States

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